molecular formula C16H15BrN2O3 B2550596 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide CAS No. 1100790-93-9

1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide

Cat. No. B2550596
CAS RN: 1100790-93-9
M. Wt: 363.211
InChI Key: IJWHGAHIUDKXLK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, 1-(5-bromofuran-2-carbonyl)piperazine, is 1S/C9H11BrN2O2.ClH/c10-8-2-1-7 (14-8)9 (13)12-5-3-11-4-6-12;/h1-2,11H,3-6H2;1H . This provides a representation of the molecule’s structure, but the specific molecular structure analysis for “1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide” is not available in the retrieved data.

Scientific Research Applications

Synthesis and Antibacterial Activities

  • A study described the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives and their in vitro antibacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds showed effective activity, especially against NDM-positive A. baumannii, highlighting their potential as antibacterial agents (A. Siddiqa et al., 2022).

Catalytic Synthesis Techniques

  • Research on the palladium iodide-catalyzed oxidative carbonylation of 2-alkynylbenzamides has been conducted to synthesize functionalized isoindolinone and isobenzofuranimine derivatives. These methods highlight the compound's utility in synthesizing complex organic molecules through carbonylation reactions (R. Mancuso et al., 2014).

Iron-Catalyzed Alkylation

  • An approach for the iron-catalyzed ortho-alkylation of carboxamides has been developed, demonstrating the potential for metal-catalyzed reactions to modify similar compounds, offering high yields and regioselectivity (Erin R. Fruchey et al., 2014).

Domino Strategy for Synthesis

  • A domino strategy has been used for synthesizing polyfunctionalized benzofuran-4(5H)-ones, highlighting a method that could potentially be adapted for the synthesis or functionalization of compounds like 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide (Guan‐Hua Ma et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(5-bromofuran-2-carbonyl)-N-ethyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-18-15(20)12-9-10-5-3-4-6-11(10)19(12)16(21)13-7-8-14(17)22-13/h3-8,12H,2,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWHGAHIUDKXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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